Kinase Inhibitor Potency: 3,4'-Bipyridin-6-amine-Derived JAK1 Inhibitor (IC₅₀ < 100 nM) vs. Amrinone PDE3 Inhibition (IC₅₀ = 19.5 µM)
The elaborated derivative (R)N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)-N-methyl-3,4′-bipyridin-6-amine, which retains the intact [3,4'-bipyridin]-6-amine core, inhibits JAK1 with IC₅₀ < 100 nM in a peptide phosphorylation assay [1]. In contrast, amrinone—the 6(1H)-one oxidized analog (5-amino-[3,4'-bipyridin]-6(1H)-one; CAS 60719-84-8)—inhibits PDE3 with IC₅₀ = 19.5 µM but lacks kinase-directed activity in the same potency range . The ~195-fold or greater difference in achievable target potency reflects a fundamental pharmacophore switch: the C6 primary amine in [3,4'-bipyridin]-6-amine serves as a hydrogen-bond-donating derivatization point for kinase hinge-binding, whereas the C6 carbonyl in amrinone directs selectivity toward the PDE3 catalytic site [2].
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) against primary pharmacodynamic target |
|---|---|
| Target Compound Data | Derivative incorporating [3,4'-bipyridin]-6-amine scaffold: IC₅₀ < 100 nM against JAK1 kinase |
| Comparator Or Baseline | Amrinone (5-amino-[3,4'-bipyridin]-6(1H)-one): IC₅₀ = 19.5 µM against PDE3 |
| Quantified Difference | ≥ 195-fold greater target potency achievable with the 6-amine scaffold (kinase-directed) vs. the 6-one scaffold (PDE3-directed) |
| Conditions | JAK1/2/3 kinase assay using Kit-Tyr 6 Peptide (Invitrogen Cat. PV4122) in vitro; PDE3 inhibition measured via [³H]cAMP hydrolysis |
Why This Matters
For procurement decisions in kinase inhibitor programs, the 6-amine scaffold is the preferred starting point because it enables nanomolar kinase engagement after elaboration, whereas the oxidized amrinone scaffold is committed to micromolar PDE3 pharmacology.
- [1] BindingDB BDBM409795. (R)N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)-N-methyl-3,4′-bipyridin-6-amine; US10369153, Compound 144. IC₅₀ < 100 nM vs JAK1 (Human). JAK1/2/3 kinase assay in vitro using Kit-Tyr 6 Peptide (Invitrogen Cat. PV4122). View Source
- [2] Cody V, et al. Structure-activity relationships of milrinone analogues determined in vitro in a rabbit heart membrane Ca²⁺-ATPase model. J Med Chem. 1995;38(11):1990-1997. doi:10.1021/jm00011a018. Amrinone inactive in Ca²⁺-ATPase assay; nonplanar conformation required for activity. View Source
